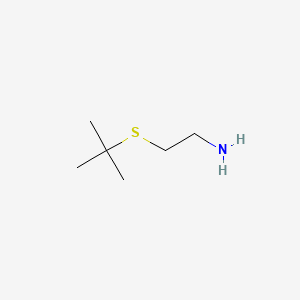

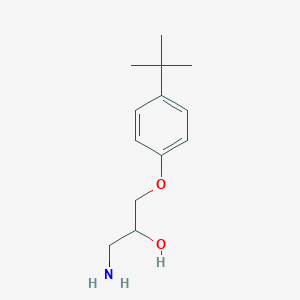

2-(tert-Butylthio)ethanamine

Descripción general

Descripción

The compound "2-(tert-Butylthio)ethanamine" is not directly mentioned in the provided papers. However, the papers do discuss various compounds with tert-butyl groups and their chemical properties, synthesis, and applications. For instance, a novel triamine with a tert-butyl side group is synthesized and polymerized to produce hyperbranched polyimides, indicating the utility of tert-butyl groups in decreasing the reactivity of amino groups in such molecules . Another study presents a multifunctional biocide with a decylthio group, which also contains an ethanamine structure, showing broad-spectrum activity and corrosion inhibition properties . These studies highlight the relevance of tert-butyl and thioether groups in chemical synthesis and applications.

Synthesis Analysis

The synthesis of compounds with tert-butyl groups involves various strategies. For example, a triamine with a tert-butyl side group is synthesized and polymerized with a dianhydride to produce hyperbranched polyimides, demonstrating a method to control the reactivity of amino groups . Another synthesis involves the preparation of tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate, which is synthesized from 1-chloro-2,4-dinitrobenzene, tert-butyl 3-oxobutanoate, and triethylamine . These methods show the versatility of tert-butyl groups in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl groups is characterized using various spectroscopic and crystallographic techniques. For instance, the crystal structure of a tert-butyl-containing compound is determined by X-ray crystallography, revealing intramolecular hydrogen bonding and stabilization of the molecular structure . Similarly, the structure of a graphene oxide immobilized Cu(II) complex with a tert-butyl group is characterized by multiple techniques, including Fourier transform infrared and UV-visible spectroscopies .

Chemical Reactions Analysis

The tert-butyl group is involved in various chemical reactions. For example, a graphene oxide immobilized Cu(II) complex with tert-butyl groups is used as a catalyst for the epoxidation of olefins with tert-butyl hydroperoxide, showing great reusability and stability . Additionally, N-tert-butanesulfinyl imines, which contain tert-butyl groups, are used as intermediates for the asymmetric synthesis of amines, demonstrating the tert-butyl group's role in activating imines for nucleophilic addition .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-containing compounds are diverse. The thermal behavior of tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate is studied using flammability tests, impact sensitivity tests, and thermogravimetric analysis, indicating that it is an insensitive high energy density material . The multifunctional biocide with a decylthio group exhibits biofilm and corrosion inhibition properties, in addition to its biocidal activity . These studies show that tert-butyl and related thioether groups significantly impact the physical and chemical properties of the compounds they are part of.

Aplicaciones Científicas De Investigación

Multifunctional Biocide and Corrosion Inhibitor

2-(Decylthio)ethanamine hydrochloride, a related compound, demonstrates broad-spectrum activity against bacteria, fungi, and algae. This multifunctional biocide, used in cooling water systems, also exhibits biofilm and corrosion inhibition properties. Data from both laboratory and field evaluations highlight its effectiveness (Walter & Cooke, 1997).

Fluorescent Sensor for Metal Ions

A novel macromolecule based on 2-[4-(2-aminoethylthio)butylthio]ethanamine was developed as a fluorescent sensor. It shows significant potential for the selective detection of mercury (Hg2+) ions, with high selectivity in acetonitrile-water mixtures. The sensor demonstrates an "ON-OFF" type fluorescence switching upon binding to Hg2+, making it useful for environmental monitoring (Wanichacheva et al., 2010).

NorA Efflux Pump Inhibitors

Research involving 1‐(1H‐Indol‐3‐yl)ethanamine derivatives, including compounds related to 2-(tert-Butylthio)ethanamine, has revealed their potential as inhibitors of the Staphylococcus aureus NorA efflux pump. These inhibitors can restore the antibacterial activity of ciprofloxacin against fluoroquinolone-resistant strains of S. aureus, highlighting their significance in combating antibiotic resistance (Héquet et al., 2014).

Catalytic Activities in Oxidation Reactions

A study on [CuII2(L)2Cl4], where L = 2-(benzylthio)ethanamine, illustrates its catalytic efficiency in oxidation reactions. The compound exhibits significant activity in the oxidation of 3,5-di-tert-butylcatechol to its corresponding quinone, demonstrating its potential in catalytic processes (Mondal et al., 2019).

Synthesis of Novel Compounds and Drug Intermediates

The synthesis of 2-(Phenylthio)ethanamine, an intermediate of the Bcl-2 inhibitor ABT-263, has been reported, illustrating the compound's significance in pharmaceutical synthesis. This research underscores the importance of such compounds in developing targeted therapies (Zhou, 2010).

Propiedades

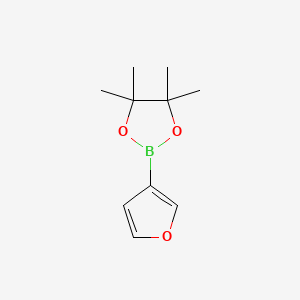

IUPAC Name |

2-tert-butylsulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NS/c1-6(2,3)8-5-4-7/h4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXALBHIRLFDURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379070 | |

| Record name | 2-(tert-Butylthio)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butylthio)ethanamine | |

CAS RN |

22572-38-9 | |

| Record name | 2-(tert-Butylthio)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)